molecular formula C19H25ClN2O3S B13962737 alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride CAS No. 37109-12-9

alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride

Cat. No.: B13962737
CAS No.: 37109-12-9
M. Wt: 396.9 g/mol
InChI Key: DCKPOGQFWJFPAU-UHFFFAOYSA-N
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Description

Alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride is a synthetic compound that belongs to the class of thiopheneacetamides. This compound is characterized by its unique chemical structure, which includes a thiophene ring, a morpholine moiety, and a phenyl group. It is commonly used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride typically involves multiple steps, including the formation of the thiophene ring, the introduction of the morpholine group, and the attachment of the phenyl group. Common reagents used in these reactions include thiophene derivatives, morpholine, and phenyl halides. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives. These products can be further characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

Alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often studied using techniques like molecular docking, enzyme assays, and cell-based assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to alpha-Hydroxy-N-methyl-N-(2-morpholinoethyl)-alpha-phenyl-2-thiopheneacetamide hydrochloride include other thiopheneacetamides, such as:

  • Alpha-Hydroxy-N-methyl-N-(2-piperidinoethyl)-alpha-phenyl-2-thiopheneacetamide
  • Alpha-Hydroxy-N-methyl-N-(2-pyrrolidinoethyl)-alpha-phenyl-2-thiopheneacetamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which may confer unique biological activities or chemical reactivity. The presence of the morpholine moiety, in particular, can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

37109-12-9

Molecular Formula

C19H25ClN2O3S

Molecular Weight

396.9 g/mol

IUPAC Name

2-hydroxy-N-methyl-N-(2-morpholin-4-ylethyl)-2-phenyl-2-thiophen-2-ylacetamide;hydrochloride

InChI

InChI=1S/C19H24N2O3S.ClH/c1-20(9-10-21-11-13-24-14-12-21)18(22)19(23,17-8-5-15-25-17)16-6-3-2-4-7-16;/h2-8,15,23H,9-14H2,1H3;1H

InChI Key

DCKPOGQFWJFPAU-UHFFFAOYSA-N

Canonical SMILES

CN(CCN1CCOCC1)C(=O)C(C2=CC=CC=C2)(C3=CC=CS3)O.Cl

Origin of Product

United States

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